molecular formula C13H10N2O4 B1682480 (-)-Thalidomide CAS No. 841-67-8

(-)-Thalidomide

Katalognummer B1682480
CAS-Nummer: 841-67-8
Molekulargewicht: 258.23 g/mol
InChI-Schlüssel: UEJJHQNACJXSKW-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thalidomide is a synthetic drug that was widely used in the late 1950s as a sedative and to treat morning sickness during pregnancy. However, it was found to cause severe birth defects and was subsequently withdrawn from the market. It has been reintroduced and is now used primarily to treat certain types of cancers and leprosy.



Synthesis Analysis

The synthesis of Thalidomide involves the reaction of glutamic acid with phthaloyl chloride, followed by hydrolysis and decarboxylation.



Molecular Structure Analysis

Thalidomide is a small molecule with a molecular weight of approximately 258 g/mol. It contains a phthalimide moiety and a glutarimide moiety, connected by a single carbon atom.



Chemical Reactions Analysis

Thalidomide can undergo hydrolysis under both acidic and basic conditions, resulting in the formation of phthalic acid and glutamic acid.



Physical And Chemical Properties Analysis

Thalidomide is a white to off-white crystalline powder. It is slightly soluble in water, and soluble in acetone and ethanol.


Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Thalidomide, originally developed as a sedative, has shown promising antitumoral properties. Its anticancer mechanisms include angiogenesis inhibition, modulation of cytokine pathways, adhesion molecule regulation, cyclooxygenase-2 inhibition, and immune response stimulation. Clinical evaluations in oncology have found it notably effective in multiple myeloma and to some extent in solid tumors like glioblastoma multiforme, renal cell carcinoma, and malignant melanoma. While generally well-tolerated, peripheral neuropathy is a significant dose-dependent toxicity (Fanelli et al., 2003).

Dermatological Applications

Thalidomide has been utilized for various dermatologic conditions, believed to have autoimmune or inflammatory bases. It has been effective in diseases such as erythema nodosum leprosum, prurigo nodularis, discoid lupus erythematosus, and graft-versus-host disease. Its use in dermatology, however, must be carefully managed due to its side effects, such as peripheral neuropathy and teratogenicity (Tseng et al., 1996).

Immunomodulatory and Anti-inflammatory Uses

Thalidomide's various immunomodulatory properties, including TNF-α production alteration and lymphocyte subset balance, make it suitable for inflammatory conditions like Crohn’s disease and rheumatoid arthritis. It's also used for certain cancers and inflammatory cutaneous disorders. The use of thalidomide must be strictly controlled due to its major side effects, including teratogenicity, peripheral neuropathy, and thrombosis risk (Laffitte & Revuz, 2004).

Exploration of Analogues and Derivatives

Despite its teratogenic effects causing its initial ban, thalidomide's re-emergence in treating multiple myeloma and leprosy complications is noteworthy. Research is focused on synthesizing safer analogs with anti-inflammatory and anti-angiogenic properties, highlighting its potential as a useful anticancer agent (Bartlett et al., 2004).

Screening of Novel Analogs

Efforts to identify safer, clinically relevant thalidomide analogs have been accelerated using in vivo models like zebrafish and chicken embryos. These studies focus on discovering compounds with anti-angiogenic and anti-inflammatory properties for potential cancer and inflammatory condition treatments (Beedie et al., 2016).

Discovering New Therapeutic Uses

Systematic analysis of scientific literature has suggested new potential therapeutic uses for thalidomide in treating diseases like acute pancreatitis, chronic hepatitis C, and myasthenia gravis. These hypotheses, generated through bibliographic evidence, require experimental and clinical evaluation to balance therapeutic benefits against potential toxicities (Weeber et al., 2003).

Safety And Hazards

Thalidomide is known to cause severe birth defects if taken during pregnancy. It can also cause peripheral neuropathy, a condition that results in numbness and pain in the hands and feet. Other side effects can include dizziness, constipation, and rash.


Zukünftige Richtungen

Research is ongoing to find new uses for Thalidomide, particularly in the treatment of various types of cancers. There is also interest in developing analogs of Thalidomide that have similar therapeutic effects but fewer side effects.


Eigenschaften

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJJHQNACJXSKW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046972
Record name (-)-Thalidomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Thalidomide

CAS RN

841-67-8
Record name (-)-Thalidomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=841-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Thalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Thalidomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Thalidomide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THALIDOMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG87FSR590
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Thalidomide
Reactant of Route 2
Reactant of Route 2
(-)-Thalidomide
Reactant of Route 3
(-)-Thalidomide
Reactant of Route 4
Reactant of Route 4
(-)-Thalidomide
Reactant of Route 5
Reactant of Route 5
(-)-Thalidomide
Reactant of Route 6
(-)-Thalidomide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.